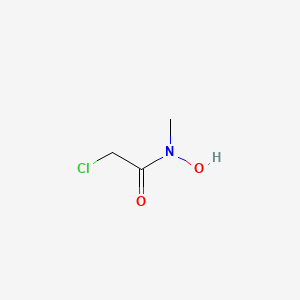

2-Chloro-N-hydroxy-N-methylacetamide

Description

Significance of α-Chloroamides as Synthetic Intermediates and Building Blocks in Organic Synthesis

α-Chloroamides are highly valued as versatile intermediates in organic synthesis due to the reactivity of the carbon-chlorine bond. This functionality renders them effective electrophiles, susceptible to nucleophilic attack, making them pivotal building blocks for constructing more complex molecular architectures. Their importance is underscored by their frequent use in the synthesis of pharmaceutically and agrochemically valuable motifs. nih.gov

The chloride atom in α-chloroamides can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of diverse functional groups. nih.gov For instance, treatment with sodium azide (B81097) (NaN₃) followed by a reducing agent like triphenylphosphine (B44618) (PPh₃) can yield α-aminoamides. nih.gov Similarly, reaction with oxygen-based nucleophiles can lead to the formation of α-oxyamides. nih.gov These transformations are crucial for synthesizing peptides, peptidomimetics, and other biologically active compounds.

Furthermore, α-chloroamides serve as precursors for other functional groups. They can be converted into the corresponding α-chlorocarboxylic acids under acidic conditions or reduced to chiral α-methyl amines using reagents like lithium aluminum hydride (LiAlH₄). nih.gov The amide group itself can also be diversified, adding another layer of synthetic utility. nih.gov

Recent advancements have focused on the stereoselective synthesis of α-chloroamides. Photoenzymatic methods, utilizing flavin-dependent “ene”-reductases, have been developed to couple α,α-dichloroamides with alkenes, affording enantioenriched α-chloroamides. nih.gov This approach overcomes challenges faced by small molecule catalysts, which often struggle with enantioselectivity and undesired side reactions like hydrodehalogenation. nih.gov The ability to generate these chiral building blocks opens avenues for the asymmetric synthesis of a wide array of complex molecules. nih.gov

Role of N-Hydroxyamide Functionality in Chemical Transformations and Derivatization Strategies

The N-hydroxyamide (or hydroxamic acid) functionality is a distinctive feature found in many natural and synthetic compounds, imparting unique chemical properties that are leveraged in various derivatization strategies. These groups are known to act as potent proton donors and effective chelators of metal cations. nih.gov This dual character influences molecular conformation and intermolecular interactions, which can be exploited in molecular design.

In the context of complex molecules like peptoids (N-substituted glycines), the inclusion of N-hydroxyamide side chains has been shown to have a profound impact on the molecule's structure. nih.gov The propensity of the N-hydroxy group to form hydrogen bonds can be used to control both local backbone geometry and long-range intermolecular interactions. nih.gov X-ray crystallography studies have revealed that N-hydroxyamide-containing peptoids can form unique sheet-like structures held together by intermolecular hydrogen bonds, a structural motif not previously observed in similar molecules. nih.gov

Furthermore, the N-hydroxyamide bond can enhance the stability of molecules against enzymatic degradation. nih.gov This is a particularly valuable attribute in the design of therapeutic agents, such as major histocompatibility complex (MHC) class I ligands, where increased stability can lead to improved efficacy. nih.gov The modification of peptide backbones with N-hydroxy groups can modulate their binding affinity to biological targets and their ability to elicit a biological response. nih.gov The synthesis of molecules containing this functional group often involves the coupling of carboxylic acids with the appropriate hydroxylamine (B1172632) derivatives.

Structural Features and Chemical Versatility of 2-Chloro-N-hydroxy-N-methylacetamide

This compound possesses a compact structure defined by the convergence of the reactive α-chloro group and the versatile N-hydroxyamide functionality on a simple acetamide (B32628) framework. The molecular formula is C₃H₆ClNO₂. Its structure combines the electrophilic α-carbon, activated by the adjacent carbonyl and chlorine atom, with the nucleophilic and metal-coordinating N-hydroxy group.

The chemical versatility of this molecule stems directly from its dual functionalities:

Electrophilic Center : The chlorine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thio groups, similar to other α-chloroamides. nih.gov

N-Hydroxyamide Group : This group confers several reactive possibilities. It can act as a nucleophile itself in certain reactions. Its ability to chelate metal ions can be used to direct or catalyze reactions. The hydrogen on the hydroxyl group is acidic, allowing it to act as a proton donor and participate in hydrogen bonding, which can influence reaction pathways and supramolecular assembly. nih.gov

The interplay between these two groups on the same small scaffold suggests potential for intramolecular reactions, leading to the formation of heterocyclic structures. The N-methyl group provides steric bulk compared to a non-substituted amide and influences the electronic nature and rotational barrier of the amide bond. The combination of these features makes this compound a potentially valuable building block for synthesizing novel compounds with tailored properties for applications in medicinal chemistry and materials science.

Data on Related Chloroacetamide Compounds

To provide context for the properties of this compound, the following table summarizes data for structurally related compounds.

| Property | Chloroacetamide wikipedia.org | 2-Chloro-N-(hydroxymethyl)acetamide sigmaaldrich.com | 2-Chloro-N-methoxy-N-methylacetamide sigmaaldrich.com |

| Molecular Formula | ClCH₂CONH₂ | ClCH₂CONHCH₂OH | ClCH₂CON(OCH₃)CH₃ |

| Molecular Weight | 93.51 g/mol | 123.54 g/mol | 137.56 g/mol |

| CAS Number | 79-07-2 | 2832-19-1 | 67442-07-3 |

| Appearance | Colorless solid | - | Solid |

| Melting Point | 120 °C | 100-105 °C | 39-41 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-hydroxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-5(7)3(6)2-4/h7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUANZKMCKRAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro N Hydroxy N Methylacetamide and Its Analogues

Direct Synthesis Approaches to 2-Chloro-N-hydroxy-N-methylacetamide

While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be logically extrapolated from standard and well-documented acylation procedures involving substituted hydroxylamines.

The most direct and conventional approach for synthesizing this compound involves the acylation of N-methylhydroxylamine with a suitable chloroacetylating agent, typically chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the displacement of the chloride leaving group and the formation of the desired amide bond.

To prevent side reactions, such as the formation of hydrochloride salts with the amine, a base is typically added to the reaction mixture. Common bases for this purpose include tertiary amines like triethylamine (B128534) (TEA) or pyridine. The reaction is generally conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side products.

Optimizing the synthesis of N-substituted chloroacetamides involves manipulating several key reaction parameters to maximize yield and purity. Drawing parallels from the synthesis of related amides, several modifications can be proposed:

Choice of Base: While triethylamine is common, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate similar reactions efficiently, sometimes leading to higher yields and shorter reaction times. sphinxsai.com Inorganic bases such as potassium carbonate (K2CO3) in solvents like THF or sodium hydroxide (B78521) under Schotten-Baumann conditions (a two-phase system of water and an organic solvent) can also be employed. researchgate.netneliti.com

Solvent System: The choice of solvent can significantly impact reaction outcomes. While anhydrous organic solvents like THF and DCM are standard, greener approaches using water, particularly in a phosphate (B84403) buffer system, have been successfully developed for N-chloroacetylation. tandfonline.comtandfonline.com This method offers advantages in terms of cost, safety, and ease of product isolation, as the product often precipitates directly from the reaction mixture. tandfonline.com

Temperature Control: Maintaining a low temperature, especially during the addition of the highly reactive chloroacetyl chloride, is crucial to prevent degradation and the formation of byproducts. sphinxsai.comguidechem.com

Synthesis of Closely Related Chloroacetamide Derivatives and Precursors

The synthetic strategies for various chloroacetamide precursors and analogues are well-established, providing a foundation for developing methods for more complex derivatives.

The chloroacetylation of primary and secondary amines is a fundamental and widely used reaction to produce α-chloroacetamides. researchgate.netresearchgate.net This transformation is typically achieved by reacting the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net A variety of reaction conditions have been reported, demonstrating the versatility of this method. For instance, reactions can be carried out in organic solvents like DMF, DCM, THF, or dioxane with bases such as triethylamine. sphinxsai.com A facile one-pot process using DBU as a non-nucleophilic base in THF at room temperature has been reported to give excellent yields (75-95%). sphinxsai.com Furthermore, green chemistry approaches have been developed that utilize water as a solvent under neutral or basic conditions, which can lead to moderate to good yields and simple product isolation by filtration. researchgate.nettandfonline.com

The following table summarizes various reported methods for the synthesis of N-substituted α-chloroacetamides.

Table 1: Selected Synthetic Protocols for α-Chloroacetamides| Amine Substrate | Chloroacetylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | Chloroacetyl Chloride | DBU | THF | 75-95% | sphinxsai.com |

| Aliphatic/Aromatic Amines | Chloroacetyl Chloride | NaOH | Water/CH₂Cl₂ | Moderate to Good | researchgate.net |

| Anilines/Amines | Chloroacetyl Chloride | None (Phosphate Buffer) | Water | 70-85% | tandfonline.comtandfonline.com |

| Aminophenol | Chloroacetyl Chloride | K₂CO₃ | THF | 70% | neliti.com |

| Various Amines | Chloroacetyl Chloride | Triethylamine | Dichloromethane | Not specified | researchgate.net |

The synthesis of N-hydroxyacetamides generally proceeds via the acylation of the corresponding hydroxylamine (B1172632) derivative, rather than through the modification of a pre-existing chloroacetamide. For instance, the synthesis of N-hydroxy amides involves reacting a carboxylic acid or its activated form (like an acid chloride) with a hydroxylamine or an N-substituted hydroxylamine. While the title of this subsection suggests synthesis from chloroacetamide precursors, the more direct and common route involves building the N-hydroxyamide functionality from a hydroxylamine starting material. This is analogous to the direct synthesis approach described in section 2.1.1. The synthesis of related compounds like 2-chloro-N-hydroxy-2-phenylacetamide is known, though detailed experimental procedures are sparse in readily available literature. chemsynthesis.com

The synthesis of N-methoxy-N-methyl-α-chloroacetamide, a type of Weinreb amide, is a key transformation that provides a versatile intermediate for various synthetic applications, including the preparation of ketones. sigmaaldrich.comnbinno.com The standard procedure involves the acylation of N,O-dimethylhydroxylamine, typically used as its hydrochloride salt, with chloroacetyl chloride. chemicalbook.com

The reaction is performed in the presence of a base, such as triethylamine, to liberate the free hydroxylamine and neutralize the HCl formed during the reaction. chemicalbook.com A suitable aprotic solvent like dichloromethane is commonly used. The product, 2-Chloro-N-methoxy-N-methylacetamide, is a solid with a melting point of 39-41 °C. sigmaaldrich.com These Weinreb amides are valued for their controlled reactivity with organometallic reagents, which allows for the synthesis of ketones without the common problem of over-addition to form tertiary alcohols. nbinno.com

Green Chemistry Principles in the Synthesis of N-Hydroxy-N-methyl-α-chloroacetamides

Green chemistry serves as a foundational framework for designing chemical products and processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of N-hydroxy-N-methyl-α-chloroacetamides addresses key areas of environmental concern, including reaction efficiency, the use of auxiliary substances, and energy consumption.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

In the context of synthesizing this compound, traditional methods may involve multi-step processes with the use of protecting groups and activating agents, which can lead to lower atom economy due to the generation of stoichiometric byproducts. For instance, the use of coupling reagents can produce byproducts that need to be separated and disposed of. organic-chemistry.org

To enhance atom economy, newer synthetic strategies focus on more direct reaction pathways. One promising approach is the enzymatic synthesis of hydroxamic acids. researchgate.net Enzyme-mediated reactions, such as those using lipase, nitrilase, or amidase, can proceed under mild conditions and often with high selectivity, reducing the need for protecting groups and minimizing byproduct formation. researchgate.netnih.gov For example, the use of an amidase with acyl transfer activity can directly convert an amide and hydroxylamine into the corresponding hydroxamic acid, offering a potentially high atom economy pathway. researchgate.net

Another strategy to improve reaction efficiency is the use of catalytic processes. Catalytic hydrogenation for deprotection steps, for instance, is more atom-economical than stoichiometric reduction methods. jocpr.com The development of coupling reagents where the byproducts can be recovered and reused also contributes to a more environmentally friendly and cost-effective synthesis. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Hydroxamic Acid Synthesis and Atom Economy Considerations

| Synthetic Strategy | Description | Atom Economy Implications |

| Classical Chemical Synthesis | Often involves stoichiometric activating agents and protecting groups. | Can have lower atom economy due to the generation of significant byproducts. |

| Enzymatic Synthesis | Utilizes enzymes like amidases to catalyze the formation of the hydroxamic acid. researchgate.netnih.gov | Generally high atom economy due to high selectivity and mild reaction conditions, minimizing byproducts. researchgate.net |

| Catalytic Methods | Employs catalysts for steps like coupling or deprotection. jocpr.comorganic-chemistry.org | Can significantly improve atom economy by reducing the amount of waste generated per unit of product. |

| Reusable Reagents | Use of coupling reagents with recoverable and reusable byproducts. organic-chemistry.org | Enhances overall efficiency and reduces waste, contributing to better atom economy over the lifecycle of the reagent. |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. nih.gov

For the synthesis of N-hydroxy-N-methyl-α-chloroacetamides, which involves acylation and N-alkylation steps, several greener solvent alternatives are being explored. Deep eutectic solvents (DES), for example, are a class of ionic liquids that are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials. rsc.org They have been successfully used as both catalysts and solvents in reactions like Friedel-Crafts acylation, offering a promising alternative to conventional volatile organic solvents. rsc.org

Solvent-free reactions represent another significant advancement in green synthesis. nih.govresearchgate.net Performing reactions without a solvent can lead to higher reaction rates, easier product separation, and a dramatic reduction in waste. nih.gov For instance, acylation reactions have been effectively carried out under solvent-free conditions, sometimes using one of the reactants as the solvent. researchgate.net

Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often allowing for the use of greener solvents like toluene (B28343) or MTBE instead of more hazardous dipolar aprotic solvents. acsgcipr.org This method is particularly relevant for the N-alkylation step in the synthesis of analogues of this compound. rsc.orgphasetransfercatalysis.com

Table 2: Green Solvent Alternatives and Strategies for Hydroxamic Acid Synthesis

| Strategy | Description | Advantages |

| Deep Eutectic Solvents (DES) | A combination of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a lower melting point than the individual components. rsc.org | Low toxicity, biodegradability, low cost, and can act as both solvent and catalyst. rsc.org |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often with gentle heating or microwave irradiation. nih.govresearchgate.net | Reduced waste, simplified workup, increased reaction rates, and lower energy consumption. nih.gov |

| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to transfer a reactant from one phase to another where the reaction occurs. acsgcipr.org | Enables the use of more benign solvents, inorganic bases, and can sometimes be performed under solvent-free conditions. acsgcipr.org |

| Enzymatic Synthesis in Aqueous Media | Biocatalytic reactions are often performed in water at neutral pH. nih.gov | Eliminates the need for organic solvents, operates under mild conditions, and is highly selective. researchgate.net |

Reducing energy consumption is another key principle of green chemistry. Synthetic methods that can be conducted at ambient temperature and pressure are preferred. When heating is necessary, alternative energy sources that are more efficient than conventional heating methods are sought.

Microwave irradiation has emerged as a valuable tool for improving energy efficiency in organic synthesis. nih.gov Microwave-assisted reactions often proceed much faster than those heated conventionally, leading to significant energy savings and potentially higher yields. The synthesis of hydroxamic acids from esters has been successfully achieved using microwave activation, often without loss of stereochemical integrity for chiral molecules. nih.gov

Continuous flow reactors offer another avenue for more energy-efficient and scalable synthesis. nih.gov In a flow system, reactants are continuously pumped through a heated and pressurized tube or channel. This setup allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity in shorter reaction times compared to batch processing. nih.gov The synthesis of hydroxamic acids has been demonstrated in continuous flow systems, highlighting the potential for a more efficient and safer production process. nih.gov

Furthermore, enzymatic reactions typically occur at or near room temperature and atmospheric pressure, making them inherently more energy-efficient than many traditional chemical syntheses that require elevated temperatures. researchgate.net

Table 3: Energy-Efficient Techniques in the Synthesis of Hydroxamic Acids

| Technique | Description | Energy Efficiency Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. nih.gov | Rapid heating, shorter reaction times, and often higher yields, leading to reduced overall energy consumption. |

| Continuous Flow Reactors | Reactants are continuously mixed and reacted in a flowing stream. nih.gov | Excellent heat transfer, precise temperature control, reduced reaction volumes, and potential for automation, all contributing to energy savings. |

| Enzymatic Catalysis | Utilizes enzymes to catalyze reactions under mild conditions. researchgate.net | Reactions often proceed at ambient temperature and pressure, minimizing the energy required for heating or cooling. |

| Phase-Transfer Catalysis (PTC) | Can sometimes enable reactions to occur at lower temperatures by increasing reaction rates. acsgcipr.org | By facilitating faster reactions, the overall energy input over time can be reduced. |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro N Hydroxy N Methylacetamide

Nucleophilic Substitution Reactions at the α-Chlorine Atom

The most common reactions involving α-halo-substituted carbonyl compounds are nucleophilic substitutions. sydney.edu.au For 2-Chloro-N-hydroxy-N-methylacetamide, the carbon atom attached to the chlorine is electrophilic due to the inductive effect of the halogen. The adjacent carbonyl group further enhances this effect, making the compound a prime substrate for substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the chloride ion. libretexts.org

Oxygen-based nucleophiles, such as hydroxide (B78521) (OH⁻) and alkoxide (RO⁻) ions, readily react with this compound. The reaction proceeds through a classic SN2 mechanism. libretexts.org In this single-step process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a carbon-oxygen bond as the carbon-chlorine bond is broken. libretexts.org

The reaction with hydroxide yields 2,N-dihydroxy-N-methylacetamide, while alkoxides produce the corresponding 2-alkoxy-N-hydroxy-N-methylacetamide ethers. The rate of these second-order reactions is dependent on the concentration of both the chloroacetamide substrate and the nucleophile. libretexts.org

Table 1: Nucleophilic Substitution of this compound with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2,N-dihydroxy-N-methylacetamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-N-hydroxy-N-methylacetamide |

Nitrogen-containing compounds, particularly primary and secondary amines, are effective nucleophiles that can displace the chlorine atom from this compound. researchgate.net The reaction with amines leads to the formation of N-substituted derivatives of N-hydroxy-N-methylglycinamide. These reactions also follow an SN2 pathway.

Hydrazine (B178648) and its derivatives are also potent nucleophiles that react with α-chloroacetamides. nih.govresearchgate.net Studies comparing the nucleophilicity of amines and hydrazines show that their reactivity can be similar, though substituent effects on the hydrazine can modulate this. nih.govresearchgate.net For instance, methyl groups on the α-position of hydrazine can increase its reactivity. nih.gov The reaction of this compound with hydrazine would be expected to yield (N-hydroxy-N-methylcarbamoyl)methylhydrazine.

Sulfur-based nucleophiles are among the most reactive species in SN2 reactions. libretexts.org Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are significantly more nucleophilic than their oxygen analogues (alcohols and alkoxides). masterorganicchemistry.comchemistrysteps.com This enhanced reactivity is attributed to the higher polarizability of the larger sulfur atom. masterorganicchemistry.com

Consequently, this compound reacts readily with thiols or thiolates to form thioethers (sulfides). masterorganicchemistry.comyoutube.com For example, reaction with a simple thiol like ethanethiol (B150549) in the presence of a base would yield 2-(ethylthio)-N-hydroxy-N-methylacetamide. To avoid potential side reactions where the product thioether acts as a nucleophile, reagents like thiourea (B124793) can be used, which, after initial substitution, is hydrolyzed to give the desired thiol-substituted product. libretexts.org

The rate and outcome of nucleophilic substitution reactions are highly dependent on several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Substituent Effects: The N-hydroxy-N-methylamide group directly influences the reactivity of the electrophilic α-carbon. The carbonyl group is strongly electron-withdrawing, which increases the positive partial charge on the α-carbon, thereby activating it for nucleophilic attack. This effect generally accelerates SN2 reactions compared to alkyl halides without such a group. Conversely, bulky substituents near the reaction center can sterically hinder the approach of the nucleophile, slowing the reaction rate. nih.gov

Reaction Conditions:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO or acetone (B3395972) can accelerate SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. Protic solvents like water or alcohols can solvate the nucleophile itself through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate.

Leaving Group: The chloride ion is a good leaving group. The rate of substitution can be influenced by changing the halide; for example, the corresponding bromo- or iodo-acetamides would be more reactive as bromide and iodide are better leaving groups than chloride. nih.gov

Nucleophile: Stronger, less sterically hindered nucleophiles lead to faster reaction rates. chemistrysteps.com As noted, thiolates are generally more potent nucleophiles than alkoxides. masterorganicchemistry.com

Table 2: Factors Influencing Nucleophilic Substitution on this compound

| Factor | Effect on SN2 Rate | Rationale |

|---|---|---|

| Substrate Structure | ||

| Electron-withdrawing amide group | Increase | Enhances electrophilicity of the α-carbon. |

| Nucleophile | ||

| Strength (e.g., RS⁻ > RO⁻) | Increase | More reactive nucleophiles attack the electrophile faster. masterorganicchemistry.com |

| Steric Hindrance | Decrease | Bulky nucleophiles have difficulty accessing the reaction center. nih.gov |

| Leaving Group | ||

| Ability (I⁻ > Br⁻ > Cl⁻) | Increase | Weaker bases are better leaving groups, stabilizing the transition state. nih.gov |

| Solvent | ||

| Polar Aprotic (e.g., DMSO) | Increase | Solvates the counter-ion but not the nucleophile, increasing its reactivity. |

Transformations Involving the N-Hydroxyamide Functionality

The N-hydroxyamide group is a versatile functionality that can participate in its own set of chemical transformations, distinct from the reactions at the α-carbon.

The N-hydroxy group is redox-active and can be oxidized. The oxidation of N-hydroxy compounds often proceeds via a single-electron transfer mechanism to generate a relatively stable N-O• (nitroxide) radical. researchgate.net The ease of this oxidation is directly related to the redox potential of the N-hydroxy compound. researchgate.netnih.gov

Substituents on the molecule have a significant impact on this redox potential. Electron-withdrawing groups tend to increase the redox potential, making the compound more difficult to oxidize. nih.gov In this compound, the chloroacetyl group is electron-withdrawing. This effect is expected to reduce the electron density on the N-hydroxy group, leading to a higher redox potential compared to simpler N-hydroxy-N-alkylamides. nih.gov Therefore, more potent oxidizing agents would be required for its transformation. The mechanism is believed to involve the transfer of an electron from the N-OH moiety, possibly accompanied by the release of a proton, to form the nitroxide radical intermediate. researchgate.net

O-Alkylation and O-Acylation Reactions

The presence of the hydroxyl group on the nitrogen atom of this compound makes it a target for O-alkylation and O-acylation reactions. These reactions are fundamental in modifying the structure and properties of hydroxamic acids and their derivatives.

O-Alkylation: In the presence of a suitable base to deprotonate the hydroxyl group, the resulting N-alkoxyamide anion can act as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). This results in the formation of an O-alkylated product. The general scheme for this reaction is as follows:

Step 1: Deprotonation: The N-hydroxy group is deprotonated by a base (B:), forming an N-alkoxyamide anion.

Step 2: Nucleophilic Attack: The anion attacks an alkyl halide (R-X), displacing the halide and forming the O-alkylated product.

O-Acylation: Similarly, O-acylation can be achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to facilitate the reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The table below summarizes the expected products from representative O-alkylation and O-acylation reactions of this compound.

| Reagent Type | Example Reagent | Expected Product |

| Alkylating Agent | Methyl Iodide (CH₃I) | 2-Chloro-N-methoxy-N-methylacetamide |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | 2-Chloro-N-(acetyloxy)-N-methylacetamide |

It is important to note that the reactivity of the C-Cl bond could lead to competing intramolecular or intermolecular reactions, particularly under basic conditions.

Chelation Chemistry for Analytical Applications

Hydroxamic acids are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is attributed to the bidentate nature of the hydroxamate group, which can coordinate to a metal center through the two oxygen atoms of the carbonyl and hydroxyl groups, forming a stable five-membered ring. While specific studies on the chelation chemistry of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of other hydroxamic acids.

The complexation of metal ions by hydroxamic acids often results in the formation of colored solutions, a property that is widely exploited for the development of spectroscopic probes for metal ion detection and quantification. The general equilibrium for the 1:1 complexation of a metal ion (Mⁿ⁺) with this compound can be represented as follows:

This compound + Mⁿ⁺ ⇌ [M(2-Chloro-N-methylacetamido-N,O)]⁽ⁿ⁻¹⁾⁺ + H⁺

The stability and stoichiometry of the resulting metal complexes are dependent on several factors, including the nature of the metal ion, the pH of the solution, and the solvent system. The chloro-substituent in the α-position might influence the acidity of the N-hydroxy proton and, consequently, the stability of the metal complexes.

Rearrangement and Cyclization Pathways

The structure of this compound provides the potential for various rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic systems.

Intramolecular Cyclization to Form Nitrogen-Containing Heterocycles

The presence of a nucleophilic N-hydroxy group and an electrophilic carbon bearing a chlorine atom within the same molecule sets the stage for intramolecular cyclization. Under appropriate conditions, typically in the presence of a base, the N-hydroxy group can displace the chloride ion to form a four-membered ring, a derivative of 1,2-oxazetidine. The feasibility of this reaction would depend on the relative rates of intramolecular versus intermolecular reactions.

Formation of Oxazolidine (B1195125) and Pyrrolidinone Derivatives from Related N-Hydroxyamides

While direct evidence for the formation of oxazolidine and pyrrolidinone derivatives from this compound is limited, the chemistry of related N-hydroxyamides suggests plausible pathways. For instance, the reaction of N-hydroxyamides with aldehydes or ketones can lead to the formation of oxazolidine derivatives through a condensation reaction. nih.gov

The formation of pyrrolidinone derivatives could be envisioned through more complex, multi-step transformations. For example, a reaction sequence involving the displacement of the chloride by a suitable nucleophile, followed by a series of transformations including reduction and cyclization, could potentially lead to pyrrolidinone structures. The synthesis of pyrrolidinone derivatives often involves radical tandem cyclization or other advanced synthetic methods. rsc.orgnih.gov

Exploration of α-Lactam Intermediates in Rearrangement Reactions

The Favorskii rearrangement is a well-known reaction of α-halo ketones that proceeds through a cyclopropanone (B1606653) intermediate. An analogous "aza-Favorskii" rearrangement can occur in α-halo lactams, involving an α-lactam (aziridinone) intermediate. nih.gov Given the α-chloro-amide structure of this compound, it is conceivable that under certain basic conditions, it could undergo a rearrangement involving a transient α-lactam intermediate.

The proposed mechanism would involve the formation of an enolate-like species, followed by intramolecular displacement of the chloride to form the highly strained three-membered α-lactam ring. This intermediate would then be susceptible to nucleophilic attack, leading to ring-opened products. The nature of the nucleophile would determine the final product structure.

Mechanistic Elucidation of Reaction Pathways

The elucidation of the reaction mechanisms for this compound would rely on a combination of experimental and computational methods.

Experimental Approaches:

Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can help to trace the fate of individual atoms during the reaction, providing crucial evidence for proposed intermediates and rearrangement pathways.

Trapping Experiments: The use of trapping agents can help to intercept and identify transient intermediates, such as the proposed α-lactam.

Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are essential for the characterization of reactants, intermediates, and products, providing structural information that is critical for mechanistic interpretation.

Computational Modeling:

Density Functional Theory (DFT) Calculations: DFT methods can be used to model the potential energy surface of a reaction, allowing for the calculation of the energies of reactants, transition states, and products. This can help to identify the most likely reaction pathway and to understand the factors that control the reactivity and selectivity of the reaction.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including conformational changes and solvent effects that may influence the reaction mechanism.

By combining these experimental and computational approaches, a detailed understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Kinetic Studies of Key Transformations

Due to a lack of specific kinetic studies on this compound, this section will discuss the expected kinetic behavior based on studies of structurally similar compounds, namely α-chloroacetanilides and the hydrolysis of amides. The primary reactions of interest are nucleophilic substitution at the α-carbon and hydrolysis of the amide bond.

The general rate law for the SN2 reaction can be expressed as: Rate = k[this compound][Nucleophile]

Kinetic data for the reaction of a representative α-chloroacetanilide, propachlor, with various nucleophiles illustrates the dependence of the second-order rate constant (k) on the nucleophile's identity.

Interactive Table: Second-Order Rate Constants for the Reaction of Propachlor with Various Nucleophiles in Aqueous Solution

| Nucleophile | k (M⁻¹s⁻¹) |

| Thiosulfate | 1.5 x 10⁻¹ |

| Sulfite | 8.0 x 10⁻³ |

| Cysteine | 1.2 x 10⁻³ |

| Hydroxide | 3.0 x 10⁻⁴ |

Data is representative and based on studies of propachlor, a structurally related α-chloroacetanilide.

Amide Hydrolysis: The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions to yield 2-chloroacetic acid and N-methylhydroxylamine. Amide hydrolysis is typically a slow process that can be catalyzed by acid or base. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by water. libretexts.org In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon. libretexts.org For many amides, the breakdown of the tetrahedral intermediate is the rate-determining step. uregina.ca The reaction rates are dependent on the pH of the solution.

Identification and Characterization of Reaction Intermediates

The transformations of this compound are expected to proceed through distinct reaction intermediates, primarily tetrahedral intermediates in nucleophilic acyl substitution and transition states in SN2 reactions.

Tetrahedral Intermediates in Amide Hydrolysis: The hydrolysis of the amide linkage, under both acidic and basic conditions, involves the formation of a tetrahedral intermediate. acs.org

Acid-Catalyzed Hydrolysis: Following the initial protonation of the carbonyl oxygen, a molecule of water attacks the carbonyl carbon, leading to a neutral tetrahedral intermediate. Subsequent proton transfers facilitate the departure of N-methylhydroxylamine as the leaving group.

Base-Catalyzed Hydrolysis: The direct attack of a hydroxide ion on the carbonyl carbon forms an anionic tetrahedral intermediate. uregina.ca This intermediate can then collapse, expelling the N-methylhydroxylamide anion, which is subsequently protonated by the solvent.

The existence of such tetrahedral intermediates in amide hydrolysis has been supported by kinetic evidence and isotopic labeling studies on various amide systems. acs.org

Transition State in SN2 Reactions: In the nucleophilic substitution of the α-chloro group, the reaction proceeds through a pentacoordinate transition state characteristic of an SN2 mechanism. In this transition state, the incoming nucleophile and the departing chloride ion are both partially bonded to the α-carbon. The geometry around the α-carbon is trigonal bipyramidal. The stability of this transition state, and thus the reaction rate, is sensitive to steric hindrance around the reaction center.

Catalytic Effects on Reaction Rates and Selectivity

The reactivity of this compound can be significantly enhanced and directed by the use of catalysts. Catalysis can influence both the rate of nucleophilic substitution and the hydrolysis of the amide bond.

Catalysis of Nucleophilic Substitution:

Metal Catalysis: Palladium and nickel complexes have been shown to be effective catalysts for the cross-coupling reactions of α-chloro amides with various organometallic reagents (e.g., Suzuki-Miyaura, Kumada-Corriu couplings). thieme-connect.de These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the formation of new carbon-carbon bonds at the α-position. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be used to arylate α-chloro amides. thieme-connect.de

Organocatalysis: Chiral organocatalysts, such as squaramides, have been employed for the enantioselective chlorination of related carbonyl compounds. nih.gov While not a direct reaction of this compound, this demonstrates the potential for organocatalysis to control the stereochemistry of reactions involving the α-carbon of chloroamides.

Catalysis of Amide Hydrolysis:

Acid and Base Catalysis: As previously mentioned, both acids and bases catalyze the hydrolysis of the amide bond. Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Strong bases provide the hydroxide nucleophile for direct attack on the carbonyl carbon. libretexts.org

Enzyme Catalysis: In biological systems, enzymes such as proteases and amidases can catalyze amide hydrolysis with high efficiency and specificity under mild conditions. libretexts.org While specific enzymatic hydrolysis of this compound has not been reported, the general principles of enzyme catalysis would apply, involving the formation of an enzyme-substrate complex and stabilization of the transition state.

Theoretical and Computational Chemistry of N Hydroxy N Methyl α Chloroacetamides

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. For 2-Chloro-N-hydroxy-N-methylacetamide, these calculations provide a foundational understanding of its chemical behavior.

Molecular Orbital Analysis and Bonding Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In amides, resonance delocalization plays a significant role in the bonding characteristics. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group's π-system, resulting in a partial double bond character for the C-N bond and a planar geometry around the nitrogen atom. This resonance effect influences the bond lengths, vibrational frequencies, and rotational barriers within the molecule.

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic delocalization. This method analyzes the electron density to identify the localized Lewis-type structures (bonding and lone pair orbitals) and the delocalizing non-Lewis interactions between them. For this compound, NBO analysis would reveal the extent of hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π* C=O), which contributes to the stability of the amide bond.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the σ* orbital of the C-Cl bond, indicating susceptibility to nucleophilic attack at the α-carbon. |

| HOMO | -8.2 | Mainly composed of the p-orbitals of the oxygen and nitrogen atoms of the hydroxamic acid group. |

| HOMO-1 | -9.5 | Contribution from the carbonyl oxygen and nitrogen lone pairs. |

| HOMO-LUMO Gap | 7.7 | Suggests a relatively stable molecule. |

| Note: This table is illustrative and based on general principles of similar molecules. Actual values would require specific DFT calculations. |

Charge Distribution and Dipole Moments

The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) derived from NBO calculations can be used to assign partial charges to each atom.

In this compound, the electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The carbonyl carbon and the α-carbon bonded to the chlorine atom are particularly electrophilic due to the electron-withdrawing nature of the adjacent heteroatoms.

Table 2: Hypothetical Atomic Charges and Dipole Moment for this compound

| Atom/Parameter | Value |

| Mulliken Atomic Charges (a.u.) | |

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.55 |

| N | -0.40 |

| C (methyl) | -0.10 |

| C (α-carbon) | +0.20 |

| Cl | -0.30 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.45 |

| Dipole Moment (Debye) | 3.5 D |

| Note: This table is illustrative and based on general principles of similar molecules. Actual values would require specific DFT calculations. |

Tautomeric Equilibria (e.g., N-hydroxy vs. nitroso tautomers)

N-hydroxy amides can exist in equilibrium with their nitroso tautomers. In the case of this compound, this involves a proton transfer from the hydroxyl group to the α-carbon, forming the corresponding nitroso compound, 1-chloro-1-nitroso-N-methylethanamine.

Computational chemistry can be employed to determine the relative stabilities of these tautomers by calculating their ground-state energies. The energy difference between the tautomers allows for the prediction of the equilibrium constant. Generally, for N-hydroxy amides, the N-hydroxy form is significantly more stable than the nitroso tautomer. researchgate.net The transition state for the tautomerization can also be located, providing the activation energy for the interconversion. The presence of water or other protic solvents can facilitate this tautomerism through a proton relay mechanism, potentially lowering the activation barrier. researchgate.net

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers, which are often difficult to determine experimentally.

Calculation of Transition States and Activation Barriers for Nucleophilic Substitutions

The α-chloro group in this compound makes the α-carbon susceptible to nucleophilic attack. The reaction can proceed through different mechanisms, such as a direct SN2 displacement or a stepwise mechanism involving a tetrahedral intermediate.

Quantum chemical calculations can be used to model the reaction pathway of a nucleophile with this compound. By locating the transition state structure for the nucleophilic attack, the activation energy (the energy difference between the reactants and the transition state) can be calculated. This provides a quantitative measure of the reaction rate. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group (chloride) in apical positions. libretexts.org

The nature of the nucleophile, the solvent, and the electronic properties of the substrate all influence the activation barrier and the preferred reaction mechanism. Computational studies can systematically investigate these factors to provide a comprehensive understanding of the reactivity of this compound.

Elucidation of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. By mapping out the PES for a reaction, one can identify the reactants, products, intermediates, and transition states as stationary points on the surface.

For the reaction of this compound with a nucleophile, the PES would illustrate the energy changes as the nucleophile approaches, forms a bond with the α-carbon, and the chloride ion departs. The reaction coordinate, which represents the lowest energy path from reactants to products, can be traced on the PES.

A detailed analysis of the PES can reveal important mechanistic details. For instance, the presence of shallow minima on the PES might indicate the existence of pre-reaction or post-reaction complexes. The shape of the PES around the transition state can provide information about the dynamics of the reaction. A study on the conformational space of the related N-hydroxy-N-methylacetamide has shown that the global minimum energy structure exhibits an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group, which would influence the molecule's reactivity and the features of its potential energy surface. nih.gov

Modeling Solvent Effects on Reaction Pathways

The chemical behavior of N-hydroxy-N-methyl-α-chloroacetamides in solution is profoundly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to model these solvent effects, offering insights into reaction mechanisms and kinetics that are often difficult to obtain through experimental means alone. The choice of solvent can alter the stability of reactants, transition states, and products, thereby changing reaction rates and even the preferred reaction pathway.

Theoretical models for solvation are broadly categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the related Solvation Model based on Density (SMD), offer a computationally efficient alternative by representing the solvent as a continuous dielectric medium. colostate.edu These models are adept at capturing the bulk electrostatic effects of the solvent on the reacting system.

For N-hydroxy-N-methyl-α-chloroacetamides, key reaction pathways susceptible to solvent effects include nucleophilic substitution at the α-carbon and hydrolysis of the amide bond. For instance, in the hydrolysis of chloroacetamides, both acid- and base-catalyzed mechanisms are significantly affected by the solvent environment. nih.govresearchgate.net Computational studies on similar systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. The hydrolysis of amides under acidic conditions, for example, involves protonation of the carbonyl oxygen, a step that is heavily influenced by the solvent's polarity and its ability to solvate protons. colab.ws

A theoretical investigation into the reaction pathways of this compound would likely involve mapping the potential energy surface for various reactions in the gas phase and in different solvents. By comparing the activation energy barriers calculated with and without a solvent model, one can quantify the solvent's catalytic or inhibitory effect. For example, a study on the nucleophilic substitution of the chlorine atom would reveal how the polarity of the solvent influences the stability of the transition state relative to the reactants. It is anticipated that polar protic solvents would significantly stabilize the leaving chloride ion, thus facilitating the substitution reaction.

| Reaction Pathway | Computational Model | Anticipated Solvent Effect (e.g., in Water) |

| SN2 at α-carbon | PCM/B3LYP/6-31G(d) | Acceleration due to stabilization of the transition state and leaving group. |

| Acid-Catalyzed Hydrolysis | SMD/M06-2X/6-311+G** | Rate enhancement via stabilization of the protonated intermediate. |

| Base-Catalyzed Hydrolysis | Explicit Solvent (QM/MM) | Significant rate increase due to stabilization of the negatively charged tetrahedral intermediate. |

This table presents hypothetical data based on established principles of computational chemistry and reaction mechanisms of analogous compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its chemical reactivity and interactions. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore the molecule's potential energy surface and dynamic behavior.

Like other amides, this compound is expected to exhibit rotational isomerism primarily around the C-N amide bond. This rotation is hindered due to the partial double bond character of the C-N bond, a consequence of resonance. This results in distinct cis and trans conformers, which can have significantly different energies and populations at equilibrium. Further conformational diversity arises from rotation around the N-O, N-CH₃, and C-C bonds.

Ab initio and Density Functional Theory (DFT) calculations are commonly used to determine the geometries and relative energies of these conformers. epa.govnih.gov For N-methylacetamide, a simpler analog, the trans conformer is generally found to be more stable than the cis conformer. researchgate.net For this compound, the presence of the chloroacetyl and hydroxyl groups introduces additional steric and electronic interactions that influence conformational preferences.

The energy barrier to rotation around the C-N bond is a key parameter that can be calculated computationally and, in some cases, measured experimentally using dynamic NMR spectroscopy. mdpi.com For typical amides, these barriers are in the range of 15-25 kcal/mol. mdpi.comnih.gov Theoretical calculations for formohydroxamic acid have shown that the rotational barrier around the C-N bond can be substantial. The specific values for this compound would depend on the interplay of steric hindrance and electronic effects from the substituents.

| Dihedral Angle | Isomers | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| O=C-N-CH₃ | trans (anti) | 0.00 | ~18.5 |

| O=C-N-CH₃ | cis (syn) | ~2.5 | ~21.0 |

| Cl-C-C=O | gauche | 0.00 | ~5.0 |

| Cl-C-C=O | anti | ~1.2 | ~6.0 |

This table contains representative theoretical data for conformational isomers and rotational barriers of this compound, estimated from computational studies on analogous amide and hydroxamic acid systems.

While quantum mechanical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and reveal the flexibility of the molecular structure. cas.czaip.orgresearchgate.net

For a flexible molecule like this compound, an MD simulation would typically be performed with the molecule solvated in a box of explicit water molecules to mimic physiological conditions. cas.czaip.org The simulation trajectory, which is a record of the atomic positions and velocities over time, can be analyzed to identify the most populated conformational states, the transitions between them, and the timescales of these motions. This provides a more complete understanding of the molecule's conformational landscape than static calculations alone. fu-berlin.denih.gov

MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between conformers, by analyzing the probability of their occurrence in the simulation. Techniques like replica exchange molecular dynamics (REMD) can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in a local energy minimum. nih.gov The insights from MD simulations are valuable for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with other molecules.

In Silico Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov Density Functional Theory (DFT) is particularly well-suited for the accurate calculation of NMR chemical shifts and IR vibrational frequencies. acs.orgnih.govnih.govacs.orgresearchgate.net

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies and their corresponding intensities. acs.orgnih.govnih.govacs.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other approximations in the computational method. The predicted IR spectrum can help in the assignment of key vibrational modes, such as the C=O stretch, N-O stretch, and C-Cl stretch, providing further confirmation of the molecule's structure. nih.gov

| Nucleus | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer |

| ¹H (N-CH₃) | 3.1 | 2.9 |

| ¹H (C-CH₂) | 4.2 | 4.1 |

| ¹³C (C=O) | 168 | 170 |

| ¹³C (N-CH₃) | 35 | 33 |

| ¹³C (C-Cl) | 45 | 44 |

This table provides hypothetical ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound, as would be predicted by DFT calculations. The values are based on typical chemical shifts for similar functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch | ~1670 |

| N-O stretch | ~950 |

| C-N stretch | ~1350 |

| C-Cl stretch | ~750 |

This table shows representative predicted IR vibrational frequencies for this compound, based on DFT calculations for analogous compounds.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the precise determination of molecular structure in solution. For 2-Chloro-N-hydroxy-N-methylacetamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide unambiguous assignment of all proton and carbon signals, offering deep insights into its chemical environment.

Detailed ¹H, ¹³C, and 2D NMR Experiments for Structure Elucidation

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would likely display three peaks corresponding to the N-methyl carbon, the chloromethyl carbon, and the carbonyl carbon of the amide group. The carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen.

To confirm these assignments and to establish through-bond and through-space correlations, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. youtube.comyoutube.com

COSY: This experiment would primarily be used to confirm the absence of proton-proton coupling, as all proton groups are expected to be singlets.

HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC: This experiment is crucial for establishing long-range (2-3 bond) correlations. For instance, it would show a correlation between the N-methyl protons and the carbonyl carbon, as well as between the chloromethyl protons and the carbonyl carbon, confirming the core structure of the acetamide (B32628) backbone.

A predicted summary of the NMR data is presented in the table below.

| Predicted NMR Data for this compound |

| ¹H NMR |

| Assignment |

| N-CH₃ |

| Cl-CH₂ |

| OH |

| ¹³C NMR |

| Assignment |

| N-CH₃ |

| Cl-CH₂ |

| C=O |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Investigation of Dynamic Processes and Conformational Changes via NMR

Amides can exhibit restricted rotation around the C-N bond due to its partial double bond character, leading to the existence of conformational isomers (E/Z isomers). Variable temperature (VT) NMR spectroscopy is a key technique to study such dynamic processes. By acquiring NMR spectra at different temperatures, it would be possible to observe the coalescence of signals if there is a dynamic equilibrium between different conformers of this compound. The rate of exchange between these conformers could then be determined using line-shape analysis.

Use of NMR for Reaction Monitoring and Kinetic Studies

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, for instance from the reaction of chloroacetyl chloride with N-methylhydroxylamine, could be monitored by acquiring ¹H NMR spectra of the reaction mixture at regular intervals. The disappearance of reactant signals and the appearance of product signals would allow for the determination of reaction kinetics, including the rate law and activation parameters. This non-invasive monitoring provides a detailed mechanistic picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. These techniques are complementary and offer a detailed vibrational fingerprint of this compound.

Characteristic Vibrational Frequencies of Amide, Carbonyl, C-Cl, and O-H Functional Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups. Based on data for related amide compounds, the following characteristic absorption bands can be expected. nist.gov

| Characteristic Vibrational Frequencies for this compound |

| Functional Group |

| O-H |

| C=O (Amide I) |

| N-H bend (Amide II) - if any tautomeric form exists |

| C-N |

| C-Cl |

The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and informative bands in the IR spectrum of amides. Its position is sensitive to the electronic environment and hydrogen bonding. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. The broad O-H stretching band would be a clear indicator of the hydroxyl group.

Spectroscopic Signatures of Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound suggests that intermolecular hydrogen bonding will play a significant role in its condensed phase. These interactions can be readily studied using IR spectroscopy.

In the solid state or in concentrated solutions, the O-H and C=O stretching frequencies are expected to be red-shifted (shifted to lower wavenumbers) compared to the gas phase or dilute solutions in non-polar solvents. The extent of this shift provides a qualitative measure of the strength of the hydrogen bonds. Furthermore, the shape of the O-H stretching band, often appearing broad and complex, can give insights into the different types of hydrogen-bonded aggregates present. The study of solvent effects on these vibrational frequencies can further elucidate the nature of solute-solvent interactions. researchgate.net

In Situ IR Spectroscopy for Probing Reaction Progress

While specific experimental data on the in situ Infrared (IR) spectroscopic monitoring of this compound synthesis is not extensively published, the technique's utility can be inferred from the analysis of related reactions. In situ IR spectroscopy is a powerful process analytical technology (PAT) tool for real-time tracking of reaction kinetics and mechanisms by monitoring the vibrational changes of functional groups.

For a typical synthesis, such as the acylation of N-methylhydroxylamine with chloroacetyl chloride, in situ IR would focus on key spectral regions. The disappearance of the reactant N-H stretching and bending vibrations in the N-methylhydroxylamine and the carbonyl stretch of the chloroacetyl chloride would be monitored. Concurrently, the appearance and growth of characteristic peaks for the product, this compound, would be tracked. These include:

C=O Stretch: The amide carbonyl (C=O) stretching vibration, expected to appear in the 1650-1680 cm⁻¹ region. Its precise position and profile would provide insight into the electronic environment and potential hydrogen bonding.

O-H Stretch: A broad peak corresponding to the hydroxyl (O-H) group of the hydroxamic acid, typically found in the 3100-3300 cm⁻¹ range.

C-Cl Stretch: The stretch for the C-Cl bond, which would appear in the fingerprint region, generally between 600-800 cm⁻¹.

By trending the intensity of these peaks over time, one can determine reaction initiation, conversion rates, and the point of completion without the need for offline sampling and analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the molecular weight determination and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the elemental formula of a compound. For this compound, the molecular formula is C₃H₆ClNO₂. HRMS can distinguish this formula from other isobaric interferences by measuring the mass-to-charge ratio (m/z) to several decimal places. The precise measurement of the isotopic pattern, particularly the ratio of the ³⁵Cl to ³⁷Cl isotopes (approximately 3:1), further confirms the presence of a single chlorine atom in the molecule's structure.

Table 1: Theoretical HRMS Data for this compound

| Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₃H₆³⁵ClNO₂ | [M+H]⁺ | 124.01328 |

| C₃H₆³⁷ClNO₂ | [M+H]⁺ | 126.01033 |

| C₃H₆³⁵ClNO₂ | [M+Na]⁺ | 146.00223 |

This is a theoretical table based on the compound's formula.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with mass measurement, the fragmentation pattern generated in a mass spectrometer (often using tandem MS or MS/MS) provides a roadmap for confirming the compound's covalent structure. While a published spectrum for this compound is not available, a predicted fragmentation pattern can be proposed based on its structure and known fragmentation behaviors of similar molecules.

Upon ionization, the molecular ion would likely undergo characteristic cleavages. Key expected fragmentation pathways include:

Loss of the chloromethyl group: Cleavage of the C-C bond between the carbonyl and the α-carbon, resulting in the loss of •CH₂Cl.

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom.

Loss of hydroxyl radical: Cleavage of the N-O bond to lose •OH.

Decarbonylation: Loss of a carbon monoxide (CO) molecule.

Analysis of these fragment ions allows for the unambiguous verification of the connectivity of the atoms within the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | m/z (³⁵Cl) | Proposed Loss |

|---|---|---|

| [CH₃N(OH)CO]⁺ | 74.02 | Loss of •CH₂Cl |

| [COCH₂Cl]⁺ | 76.98 | Cleavage at carbonyl-N bond |

This is a predictive table based on chemical principles.

hyphenated Techniques (e.g., LC-MS for Purity and Reaction Mixture Analysis)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential hyphenated technique for analyzing the purity of this compound and for monitoring the complex mixtures generated during its synthesis. azerbaijanmedicaljournal.netsigmaaldrich.com High-performance liquid chromatography (HPLC) separates the target compound from unreacted starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. rsc.org

The eluent from the HPLC is directed into the mass spectrometer, which serves as a highly sensitive and selective detector. sigmaaldrich.com LC-MS can:

Assess Purity: The purity of a sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. rsc.org

Identify Impurities: The mass spectrometer can provide the molecular weights of co-eluting impurities, which, when combined with fragmentation data (LC-MS/MS), can lead to their structural identification. azerbaijanmedicaljournal.net For instance, potential byproducts like the dimerized or hydrolyzed species can be readily detected and characterized.

Monitor Reactions: By taking aliquots from a reaction vessel over time, LC-MS can track the consumption of reactants and the formation of products, providing detailed kinetic information. azerbaijanmedicaljournal.net

The choice of mobile phase, often a mixture of water and acetonitrile (B52724) with additives like formic acid, is critical for achieving good chromatographic separation and efficient ionization in the MS source. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly documented, valuable insights can be drawn from the published structure of the closely related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide. researchgate.net This analog provides a robust model for the expected geometric parameters of the chloroacetamide moiety. Furthermore, computational studies on N-hydroxy-N-methylacetamide offer complementary information regarding the conformation of the N-hydroxy amide group. nih.gov

Precise Bond Lengths, Bond Angles, and Torsional Angles

Based on analogous structures, the crystal structure of this compound would reveal precise measurements of its molecular geometry. researchgate.net The amide functional group is expected to be nearly planar, a feature that promotes the formation of hydrogen-bonded networks in the crystal lattice. nih.gov

Computational studies on N-hydroxy-N-methylacetamide suggest that the global minimum energy structure features an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen, which imparts significant conformational rigidity. nih.gov A similar interaction would be expected in the target molecule.

Table 3: Representative Crystallographic Data from the Analog 2-Chloro-N-(4-hydroxyphenyl)acetamide

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C8-Cl1 | 1.763 (3) Å |

| Bond Length | C7-O2 | 1.233 (4) Å |

| Bond Length | C7-N1 | 1.332 (4) Å |

| Bond Angle | O2-C7-N1 | 124.0 (3) ° |

| Bond Angle | N1-C7-C8 | 114.7 (3) ° |

| Bond Angle | Cl1-C8-C7 | 113.8 (2) ° |

Data sourced from a crystallographic study of the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide and is intended for illustrative purposes. researchgate.net

This structural information is paramount for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the compound's physical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonding)

A detailed crystal structure for this compound has not been reported in the referenced literature. However, by examining the crystal structures of analogous compounds, we can infer the likely intermolecular interactions that govern its crystal packing. The primary functional groups capable of forming significant intermolecular interactions are the hydroxyl (-OH) group, the amide group (-C(O)NH-), and the chlorine atom (-Cl).

Hydrogen Bonding Networks:

The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests that hydrogen bonding will be a dominant force in the crystal lattice.

For instance, in the crystal structure of 2-hydroxy-N'-methylacetohydrazide, molecules are linked by N-H⋯O and O-H⋯N intermolecular hydrogen bonds, creating layered structures. nih.gov A similar compound, 2-hydroxy-N-methylacetohydrazide, forms dimers through O-H⋯O hydrogen bonds, which are then linked into a three-dimensional network by N-H⋯O interactions. nih.gov Based on these examples, this compound is expected to form extensive hydrogen-bonding networks. The hydroxyl group can act as a donor to the carbonyl oxygen of an adjacent molecule, and the amide N-H can donate to the hydroxyl oxygen or the carbonyl oxygen. This could lead to the formation of chains, dimers, or more complex three-dimensional arrays. A study on pyrrol-2-yl chloromethyl ketone derivatives also highlights the formation of N-H⋯O hydrogen bonds, which are crucial in their crystal packing. mdpi.com

Halogen Bonding:

A summary of anticipated intermolecular interactions is presented in Table 1.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bonding | -OH, -NH | C=O, -OH | High |

| Halogen Bonding | -Cl | C=O, -OH, -N | Moderate |

| Dipole-Dipole | -C(O)N-, -CCl | -C(O)N-, -CCl | Moderate |

| van der Waals | All atoms | All atoms | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the non-bonding electrons of the oxygen, nitrogen, and chlorine atoms, as well as the π-electrons of the carbonyl group.

Analysis of Electronic Transitions (if relevant chromophores are present or formed)

The primary chromophore in this compound is the amide functional group (-C(O)N-). This group can undergo two main types of electronic transitions:

n → π* transition: This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths (lower frequency) in the UV-Vis spectrum. They are often characterized by a low molar absorptivity (ε).

π → π* transition: This transition involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This is a higher energy transition and will appear at shorter wavelengths with a higher molar absorptivity.

The presence of the chlorine atom and the hydroxyl group, both containing non-bonding electrons, can also lead to n → σ transitions. These transitions, involving the excitation of a non-bonding electron to an antibonding σ orbital, generally occur at shorter wavelengths, often in the far UV region, and may not be readily observable with standard UV-Vis spectrophotometers.

For comparison, the UV-Vis spectrum of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, shows absorption bands that are influenced by the solvent environment. researchgate.net While the dinitrophenyl group in this analogue is a much stronger chromophore, the principle of electronic transitions within the chloroacetamide moiety remains relevant.

A hypothetical summary of expected electronic transitions for this compound is provided in Table 2.

| Transition | Chromophore/Functional Group | Expected Wavelength Region | Expected Molar Absorptivity (ε) |

| n → π | Amide (-C=O) | Longer λ (e.g., > 200 nm) | Low |